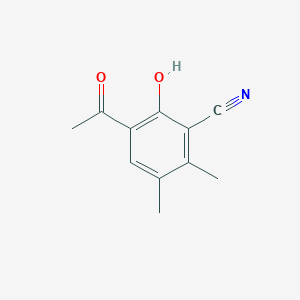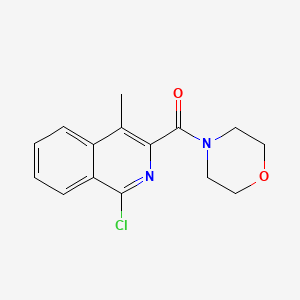
N-Formyl-1,3-dioxopropan-2-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-1,3-dioxopropan-2-imine N-oxide is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound is characterized by the presence of both formyl and imine groups, along with an N-oxide functionality, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-1,3-dioxopropan-2-imine N-oxide typically involves the reaction of formyl-containing compounds with amines under oxidative conditions. One common method is the reaction of formamide with an appropriate aldehyde or ketone in the presence of an oxidizing agent such as hydrogen peroxide . The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired N-oxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-1,3-dioxopropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to an amine.
Substitution: The formyl and imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, and more complex N-oxide compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
N-Formyl-1,3-dioxopropan-2-imine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism by which N-Formyl-1,3-dioxopropan-2-imine N-oxide exerts its effects involves its reactivity with nucleophiles and electrophiles. The N-oxide group can act as a nucleophile, participating in various addition and substitution reactions. The formyl and imine groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-1,3-dioxopropan-2-imine: Lacks the N-oxide functionality, making it less reactive in certain oxidation reactions.
1,3-Dioxopropan-2-imine N-oxide: Lacks the formyl group, affecting its reactivity and applications.
N-Formyl-1,3-dioxopropan-2-amine: The amine group provides different reactivity compared to the imine group.
Uniqueness
N-Formyl-1,3-dioxopropan-2-imine N-oxide is unique due to the presence of both formyl and imine groups along with the N-oxide functionality. This combination of functional groups provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
88673-20-5 |
|---|---|
Molekularformel |
C4H3NO4 |
Molekulargewicht |
129.07 g/mol |
IUPAC-Name |
N-formyl-1,3-dioxopropan-2-imine oxide |
InChI |
InChI=1S/C4H3NO4/c6-1-4(2-7)5(9)3-8/h1-3H |
InChI-Schlüssel |
BPJUONJVSFQNHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(=[N+](C=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
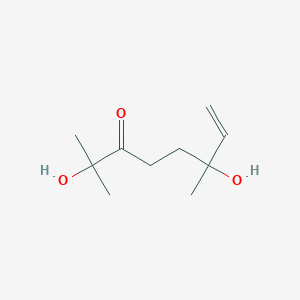
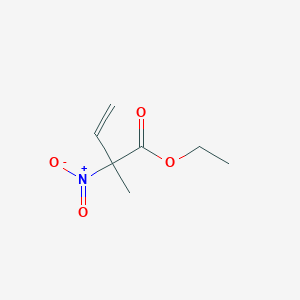
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
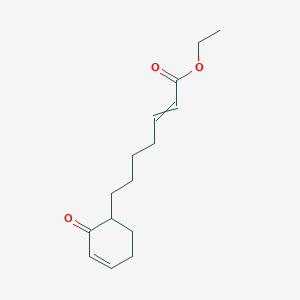

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
